molecular formula C6H12O4 B12581846 Formic acid;oxan-4-ol CAS No. 633278-42-9

Formic acid;oxan-4-ol

Cat. No.: B12581846
CAS No.: 633278-42-9
M. Wt: 148.16 g/mol
InChI Key: BOOAXKOLVBODKU-UHFFFAOYSA-N
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Description

Formic acid;oxan-4-ol is a compound that combines formic acid, the simplest carboxylic acid, with oxan-4-ol, a cyclic ether Formic acid is known for its presence in the venom of ants and its use as a preservative and antibacterial agent

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. Oxan-4-ol can be prepared by the reduction of gamma-butyrolactone using lithium aluminum hydride. The combination of formic acid and oxan-4-ol can be achieved through esterification reactions under acidic conditions.

Industrial Production Methods

Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. Oxan-4-ol is typically produced through the catalytic hydrogenation of gamma-butyrolactone.

Chemical Reactions Analysis

Types of Reactions

Formic acid;oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: Formic acid can be oxidized to carbon dioxide and water.

    Reduction: Oxan-4-ol can be reduced to tetrahydrofuran.

    Substitution: Both components can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Carbon dioxide and water from formic acid.

    Reduction: Tetrahydrofuran from oxan-4-ol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Formic acid;oxan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of formic acid;oxan-4-ol involves its interaction with various molecular targets. Formic acid acts as a reducing agent and can participate in redox reactions, while oxan-4-ol can act as a solvent and stabilizer in chemical reactions. The pathways involved include the oxidation-reduction cycle and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: Another simple carboxylic acid with similar properties to formic acid.

    Tetrahydrofuran: A cyclic ether similar to oxan-4-ol but without the hydroxyl group.

Uniqueness

Formic acid;oxan-4-ol is unique due to its combination of a carboxylic acid and a cyclic ether, providing a versatile compound with both acidic and etheric properties. This dual functionality makes it valuable in various chemical and industrial applications.

Properties

CAS No.

633278-42-9

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

formic acid;oxan-4-ol

InChI

InChI=1S/C5H10O2.CH2O2/c6-5-1-3-7-4-2-5;2-1-3/h5-6H,1-4H2;1H,(H,2,3)

InChI Key

BOOAXKOLVBODKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1O.C(=O)O

Origin of Product

United States

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